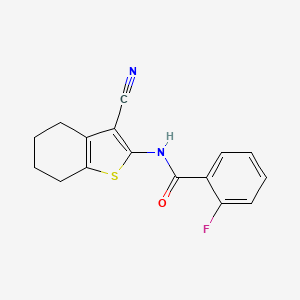

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

Description

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide (CAS: 304884-83-1) is a bicyclic benzamide derivative with a molecular formula of C₁₆H₁₃FN₂OS (average mass: 300.351 g/mol; monoisotopic mass: 300.073262 g/mol) . The compound features a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 2-fluorobenzamide moiety at the 2-position . The compound is cataloged in databases such as ChemSpider (ID: 670663) and ChEMBL (ID: CHEMBL234838), indicating its relevance in chemical and pharmacological research .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYPYORTKAIUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

This compound acts as a potent inhibitor of JNK2 and JNK3. It targets the ATP-binding site of these kinases. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This unique binding mode disrupts the normal function of the kinases, thereby inhibiting their activity.

Biochemical Pathways

The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can modulate the MAPK pathway and influence cellular processes controlled by this pathway.

Result of Action

The inhibition of JNK2 and JNK3 by this compound can lead to changes in cellular processes controlled by the MAPK pathway. This could potentially include effects on cell proliferation, differentiation, and apoptosis, depending on the specific context within the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it. It is also stable for up to 6 months when stored at -20°C These factors can affect the compound’s action, efficacy, and stability

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its selective inhibition of certain kinases, particularly c-Jun N-terminal kinases (JNKs). This article delves into the biological activity of this compound, focusing on its mechanisms of action, potency, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H13FN2OS

- Molar Mass : 300.351 g/mol

- CAS Number : Not available

- Chemical Class : Benzamide derivatives

The compound features a benzothienyl moiety with a cyano group and a fluorobenzamide structure, contributing to its unique biological activity.

This compound primarily acts as an inhibitor of JNK2 and JNK3 kinases. These kinases play critical roles in various cellular processes including stress response, apoptosis, and inflammatory signaling pathways. The compound's selectivity for JNK2 and JNK3 over JNK1 highlights its potential for targeted therapeutic applications with reduced side effects associated with broader kinase inhibition.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards JNKs:

- pIC50 against JNK3 : 6.7

- pIC50 against JNK2 : 6.5

These values suggest that the compound is a potent inhibitor within the mitogen-activated protein kinase (MAPK) family .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation activity of JNKs. This inhibition can lead to decreased transcriptional activity of AP-1 components such as JUN and ATF2, which are crucial for regulating cell survival and apoptosis .

Case Studies

- Neuronal Apoptosis : In models of neuronal stress, treatment with this compound resulted in reduced apoptosis rates by inhibiting JNK-mediated signaling pathways. This suggests potential applications in neuroprotective strategies .

- Inflammation Models : The compound has also shown promise in reducing inflammatory responses in cellular models by attenuating JNK activation pathways .

Comparative Analysis with Other Compounds

| Compound Name | pIC50 (JNK2) | pIC50 (JNK3) | Selectivity |

|---|---|---|---|

| This compound | 6.5 | 6.7 | High |

| Other Known Inhibitors | Varies | Varies | Moderate |

This table illustrates the competitive potency of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y) compared to other known inhibitors.

Pharmacokinetic Properties

Preliminary assessments indicate favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (0.9291)

- Blood-Brain Barrier Penetration : High probability (0.9797)

These properties suggest that the compound may effectively reach central nervous system targets .

Conclusion and Future Directions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y)-2-fluorobenzamide represents a promising candidate for further research into therapeutic agents targeting JNK-related pathways in diseases such as neurodegeneration and cancer. Future studies should focus on its in vivo efficacy and safety profiles to establish its potential as a clinical therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is classified as a small molecule drug with the following chemical characteristics:

- Molecular Formula : C16H13FN2OS

- Molecular Weight : 300.351 g/mol

- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

- CAS Number : Not available

The compound features a unique structure that includes a benzothienyl moiety and a fluorobenzamide group. This structural arrangement is crucial for its biological activity.

Inhibition Studies

In vitro studies have demonstrated that compounds derived from this series exhibit potent inhibition against JNK3 with pIC50 values around 6.7. The selectivity profile shows minimal activity against JNK1 and p38alpha kinases, indicating a targeted therapeutic potential that could minimize side effects associated with broader-spectrum inhibitors .

Cancer Research

The inhibition of JNK pathways is particularly relevant in cancer research. The JNK signaling pathway is often implicated in tumor progression and metastasis. By selectively inhibiting JNK3, this compound may offer a novel approach to cancer therapy by inducing apoptosis in cancer cells while sparing normal cells.

Neurological Disorders

Given its role in neuronal apoptosis and differentiation, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of JNK pathways could help in protecting neurons from stress-induced apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Electronic Differences

A. Cyano vs. Bulky Substituents

The target compound’s 3-cyano group contrasts with the benzylpiperazine carbonyl substituent in the analog from . The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to the bulkier, lipophilic benzylpiperazine group, which could improve membrane permeability but reduce aqueous solubility .

B. Impact of Fluorine Substitution

The 2-fluorobenzamide moiety in the target compound distinguishes it from its non-fluorinated analog (). Fluorine’s electronegativity and small atomic radius can strengthen hydrogen bonding with biological targets (e.g., kinases or enzymes) and improve pharmacokinetic properties, such as half-life, by resisting oxidative metabolism .

C. Tetrahydrobenzothiophene Core

Physicochemical Properties

- Solubility: The fluorinated target compound likely has lower aqueous solubility than its non-fluorinated analog due to increased hydrophobicity .

- Thermal Stability: The cyano group’s strong carbon-nitrogen triple bond may enhance thermal stability compared to esters or amides in other analogs .

Preparation Methods

Cyclocondensation via Modified Gewald Reaction

The tetrahydrobenzothiophene core is synthesized through a cyclocondensation reaction analogous to the Gewald reaction, which typically combines a ketone, cyanoacetate, and sulfur. Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine as a base, yielding 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. This reaction proceeds via a series of keto-enol tautomerization and cyclization steps, with the nitrile group introduced directly at the 3-position (Scheme 1).

Reaction Conditions

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: Reflux (80–100°C)

- Time: 6–12 hours

- Yield: 60–75% (estimated from analogous reactions).

Preparation of 2-Fluorobenzoic Acid

Halogenation of Benzoic Acid Derivatives

2-Fluorobenzoic acid is synthesized via directed ortho-metalation of benzamide followed by fluorination. Lithium diisopropylamide (LDA) deprotonates the ortho-position, which reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine. Subsequent hydrolysis yields 2-fluorobenzoic acid.

Reaction Conditions

Amide Coupling Methods

Carbodiimide-Mediated Coupling

The amine intermediate couples with 2-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethyl sulfoxide (DMSO) as activating agents. This method is cost-effective and scalable, though prone to racemization in stereosensitive systems.

Procedure

- Dissolve 2-fluorobenzoic acid (1.0 equiv) and EDC (1.2 equiv) in DMSO.

- Add 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 equiv).

- Stir at room temperature for 12–24 hours.

- Isolate via aqueous workup and recrystallization.

HATU/DIPEA Activation

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are employed. This method minimizes side reactions and improves yields in sterically hindered systems.

Procedure

- Combine 2-fluorobenzoic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF.

- Add the amine (1.0 equiv) and stir at 25°C for 6–8 hours.

- Purify by column chromatography (silica gel, ethyl acetate/hexane).

Diethylcyanophosphonate Condensation

Patent methods utilize diethylcyanophosphonate as a coupling agent under mild conditions. This approach avoids carbodiimide-related byproducts and is suitable for acid-sensitive substrates.

Procedure

- Mix 2-fluorobenzoic acid (1.0 equiv), diethylcyanophosphonate (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane.

- Add the amine (1.0 equiv) and stir for 4–6 hours.

- Filter and concentrate under reduced pressure.

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| EDC/DMSO | EDC, DMSO | DMSO | 25°C | 65–78% | Low cost, scalable |

| HATU/DIPEA | HATU, DIPEA | DMF | 25°C | 80–92% | High efficiency, minimal racemization |

| Diethylcyanophosphonate | Diethylcyanophosphonate | DCM | 25°C | 70–82% | Acid-stable, fewer byproducts |

Mechanistic Insights into Amide Bond Formation

The coupling reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., O-acylisourea with EDC or HATU-activated ester). Nucleophilic attack by the amine forms the amide bond, with yields dependent on the leaving group’s ability and steric hindrance. Kinetic studies suggest HATU-mediated reactions follow a second-order rate law, while carbodiimide methods exhibit variable kinetics due to intermediate stability.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of this compound?

- Answer : The compound has the molecular formula C₁₆H₁₃FN₂OS (average mass: 300.35 g/mol) and a fused bicyclic system comprising a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 2-fluorobenzamide moiety at position 2. Key properties include:

-

Monoisotopic mass : 300.073262 g/mol

-

ChemSpider ID : 670663

-

Stability : Stable under standard laboratory conditions but sensitive to strong oxidizing agents .

Property Value Molecular formula C₁₆H₁₃FN₂OS Average mass 300.35 g/mol ChemSpider ID 670663 Key functional groups Cyano, fluorobenzamide, thiophene

Q. What are the primary synthetic routes for this compound?

- Answer : Synthesis typically involves amide coupling between a tetrahydrobenzothiophene-2-amine derivative and 2-fluorobenzoyl chloride. A representative protocol includes:

Reacting 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with 2-fluorobenzoyl chloride in dichloromethane.

Using triethylamine (TEA) as a base to scavenge HCl.

Isolating the product via column chromatography (yield: ~75%) .

- Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometric control of TEA to prevent side reactions .

Q. How is this compound characterized spectroscopically?

- Answer : Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm) and fluorobenzamide aromatic protons (δ 7.2–8.1 ppm).

- IR Spectroscopy : Peaks for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 301.1 .

Advanced Research Questions

Q. What is the mechanistic basis of its JNK inhibitory activity?

- Answer : The compound acts as a potent, selective inhibitor of JNK2/3 (IC₅₀ < 0.2 μM) by competitively binding to the ATP pocket. Key interactions include:

- Hydrogen bonding between the fluorobenzamide carbonyl and kinase backbone.

- Hydrophobic interactions with the tetrahydrobenzothiophene core.

Q. How can structure-activity relationships (SAR) be analyzed for JNK inhibition?

- Answer : SAR studies focus on:

-

Substituent effects : Fluorine at position 2 enhances binding affinity vs. Cl or H.

-

Core modifications : Saturation of the benzothiophene ring improves selectivity for JNK2/3 over JNK1.

- Example comparison :

Modification JNK2 IC₅₀ (μM) Selectivity (JNK2 vs. JNK1) 2-Fluorobenzamide (target) 0.19 >50-fold 2-Chlorobenzamide 0.45 20-fold Tetrahydrobenzothiophene core 0.22 >100-fold Fully aromatic benzothiophene 1.10 <10-fold

Q. How can researchers address contradictions in reported biological data (e.g., efficacy in cancer vs. inflammatory models)?

- Answer : Discrepancies arise from cell-type-specific JNK isoform expression or off-target effects. Methodological solutions include:

Isoform-selective knockdown : siRNA targeting JNK2 vs. JNK1 to confirm on-target effects.

High-content screening : Multiplex assays to track pathway activation (e.g., phospho-c-Jun, AP-1 reporter systems).

Pharmacokinetic profiling : Assess tissue distribution and metabolite interference .

Q. What strategies optimize experimental conditions for large-scale synthesis?

- Answer : Key optimizations involve:

- Solvent selection : Replace dichloromethane with THF for easier scale-up.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher yields (~85%) .

Q. What computational methods support its drug design?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model JNK2/3 binding.

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes.

- QM/MM : Study electronic effects of fluorine substitution on binding .

Q. How to validate target engagement in cellular models?

- Answer : Use CETSA (Cellular Thermal Shift Assay) :

Treat cells with the compound (1–10 μM).

Heat lysates to denature unbound JNK2/3.

Quantify remaining soluble JNK via Western blot.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.